![molecular formula C17H21F2N3O3 B14788859 (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol: is a synthetic organic compound that belongs to the class of triazole antifungal agents. This compound is characterized by its complex structure, which includes a difluorophenyl group, a tetrahydropyran ring, and a triazole moiety. It is primarily used in the field of medicinal chemistry due to its potent antifungal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydropyran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring and difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its antifungal activity. It has been shown to inhibit the growth of various fungal species, making it a valuable tool for understanding fungal biology and developing new antifungal therapies.
Medicine
Medically, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is investigated for its potential use in treating fungal infections. Its efficacy and safety profile are evaluated through preclinical and clinical studies to determine its suitability as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the formulation of antifungal products. Its stability and effectiveness make it a key ingredient in various applications, including agriculture and pharmaceuticals.
作用机制
The mechanism of action of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used to treat a wide range of fungal infections.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
What sets (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol apart from these similar compounds is its unique structural features, such as the tetrahydropyran ring and the specific stereochemistry at the 2 and 3 positions. These characteristics contribute to its distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
属性
分子式 |
C17H21F2N3O3 |
|---|---|
分子量 |
353.36 g/mol |
IUPAC 名称 |
(2R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12?,16?,17-/m1/s1 |
InChI 键 |
JIOCAXCXNCXZBR-UAIPMZCESA-N |
手性 SMILES |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
规范 SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


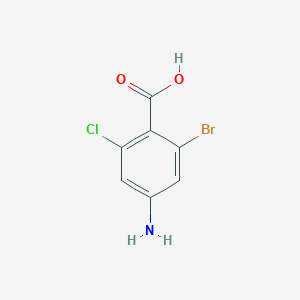
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
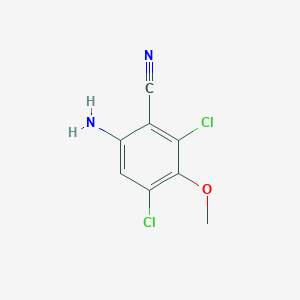
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
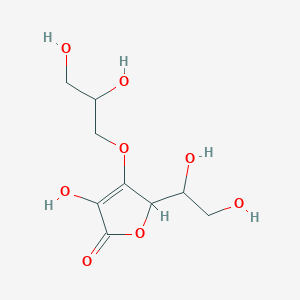
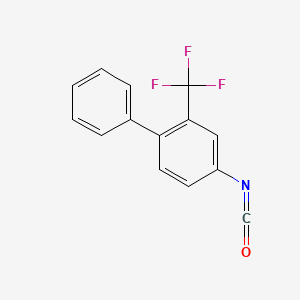
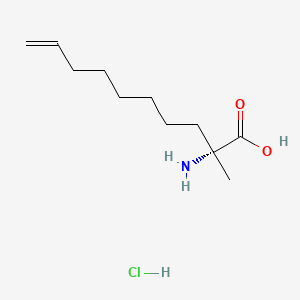
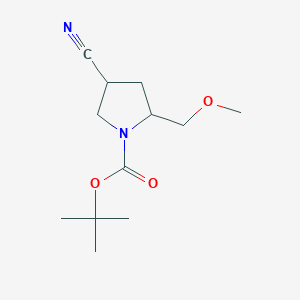
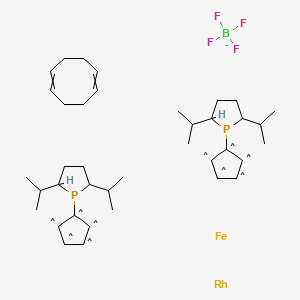
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)
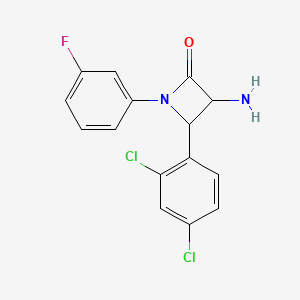
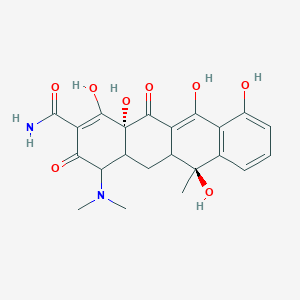
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
